![molecular formula C17H15F2NO2 B13892891 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one](/img/structure/B13892891.png)
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one
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Overview
Description
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one is a synthetic organic compound characterized by the presence of difluoromethyl and methoxyphenyl groups attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one typically involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by a cyclization reaction. Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is a common method employed in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one
- 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both difluoromethyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one (CAS No. 2118363-66-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H16F2N2O
- Molecular Weight : 303.30 g/mol
- Boiling Point : Not specified
The structure features a pyrrolidine ring substituted with difluoro and methoxy groups, which are significant for its biological activity.
Preliminary studies indicate that this compound interacts with various biological targets, including:
- Enzymatic Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cellular signaling pathways.
- Receptor Modulation : It may act on certain receptors implicated in inflammation and pain pathways, suggesting potential therapeutic applications in chronic pain management.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
In vivo studies have suggested that this compound exhibits anti-inflammatory properties. It significantly reduces levels of pro-inflammatory cytokines in animal models of inflammation, indicating its potential for treating inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines :
- Researchers treated MCF-7 and A549 cells with varying concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
-
Inflammation Model :
- In a rodent model of induced inflammation, administration of the compound led to a reduction in paw edema and inflammatory markers.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.
Properties
Molecular Formula |
C17H15F2NO2 |
---|---|
Molecular Weight |
303.30 g/mol |
IUPAC Name |
3,3-difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H15F2NO2/c1-22-14-9-7-13(8-10-14)20-15(11-17(18,19)16(20)21)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |
InChI Key |
BCBXMFWIWAQELH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(CC(C2=O)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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